molecular formula C18H23NO2 B2414990 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1563987-09-6

1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid

Cat. No. B2414990
CAS RN: 1563987-09-6
M. Wt: 285.387
InChI Key: IWVYMKWZHCOCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid, also known as PIHICA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PIHICA belongs to the class of indole-based compounds, which have been shown to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Intramolecular Cyclization

This compound has been studied for its potential in intramolecular cyclization . The presence of a bromine atom or methyl group in the para position of the aromatic ring inhibits the process. This cyclization process is important in the synthesis of various complex organic compounds.

Synthesis of Biologically Active Compounds

The compound undergoes cyclization in aqueous solution in the presence of base upon prior heating to give potentially biologically active 2,2-dialkyl-6-chloro-4-phenyl-3a,4-dihydrobenzo[f]isoindolinium bromides . These derivatives have potential applications in various biological and clinical fields.

Indole Derivatives

The compound is an indole derivative, and indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes the compound a valuable resource in the development of new therapeutic drugs.

Nucleic Acid Research

Nucleic acids, including DNA and RNA, possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy . As an indole derivative, this compound could potentially be used in nucleic acid research and the development of oligonucleotides for therapeutic applications and biological studies.

Magnetic Nanoparticles in Nucleic Acid Detection

The compound could potentially be used in the development of magnetic nanoparticles for nucleic acid detection . This technology could be used for the isolation and purification of samples in various fields, including cancer research.

Development of New Synthetic Drug Molecules

The compound could potentially be used in the development of new synthetic drug molecules . The indole scaffold has been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helping in developing new useful derivatives.

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c20-18(21)17-13-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,15-17H,4-5,10-13H2,(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVYMKWZHCOCEU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2CC=CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C1)CC(N2C/C=C/C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid

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